Bicyclo[1.1.1]pentan-1-amine hydrochloride
Overview
Description
Bicyclo[1.1.1]pentan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H10ClN . It is also known by other names such as Propellamine HCl . This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a two-membered ring, and it is commonly used in various scientific research applications.
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound that has been used in the synthesis of various other compounds . .
Mode of Action
The mode of action of Bicyclo[11It is known to be used as a precursor in the synthesis of other compounds
Biochemical Pathways
This compound has been used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .
Result of Action
The molecular and cellular effects of Bicyclo[11It is known to be a useful precursor in the synthesis of other compounds .
Biochemical Analysis
Biochemical Properties
Bicyclo[1.1.1]pentan-1-amine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can be used as a precursor in the synthesis of potent quinolone antibacterial agents, such as U-87947E . Additionally, this compound can be utilized to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications . These interactions highlight the compound’s versatility and importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and moisture, may lead to its degradation. Long-term effects on cellular function can be observed in both in vitro and in vivo studies, where the compound’s impact on cell viability, proliferation, and differentiation is assessed over extended periods.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing a suitable leaving group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: : Bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : For oxidation reactions, common reagents include chromium(VI) oxide or potassium permanganate under acidic conditions. Reduction reactions may involve sodium borohydride or lithium aluminum hydride . Substitution reactions often use nucleophiles such as alkyl halides or amines under suitable conditions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted derivatives of the original compound. These products are often used in further chemical synthesis or as intermediates in various industrial processes.
Scientific Research Applications
Chemistry: : In chemistry, Bicyclo[1.1.1]pentan-1-amine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other fine chemicals.
Biology: : In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor in biochemical assays makes it a useful tool in understanding biological processes.
Medicine: . Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to Bicyclo[1.1.1]pentan-1-amine hydrochloride include cyclobutylamine , cubane , and bicyclo[1.1.0]pentane derivatives . These compounds share similar bicyclic structures but differ in their ring sizes and substituents.
Uniqueness: : this compound is unique due to its compact and rigid structure, which provides distinct chemical and physical properties compared to other bicyclic compounds. This rigidity can influence its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKLVOWNBKJRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712368 | |
Record name | Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-35-0 | |
Record name | Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[1.1.1]pentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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